REACTION_SMILES
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[Al+3:18].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[N:1](=[N+:2]=[N-:3])[CH:4]([CH2:5][CH2:6][CH:7]=[CH2:8])[c:9]1[c:10]([O:15][CH3:16])[cH:11][cH:12][cH:13][cH:14]1>>[NH2:1][CH:4]([CH2:5][CH2:6][CH:7]=[CH2:8])[c:9]1[c:10]([O:15][CH3:16])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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C=CCCC(N=[N+]=[N-])c1ccccc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCC(N=[N+]=[N-])c1ccccc1OC
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Name
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Type
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product
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Smiles
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C=CCCC(N)c1ccccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |